molecular formula C30H26N8O11S3 B12732064 2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid CAS No. 94200-34-7

2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid

Cat. No.: B12732064
CAS No.: 94200-34-7
M. Wt: 770.8 g/mol
InChI Key: KIPPADFGCVAUBI-UHFFFAOYSA-N
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Description

2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid involves multiple steps, starting with the diazotization of 4-amino-o-toluidine. This intermediate is then coupled with benzoyl chloride to form the azo compound. Subsequent sulfonation and further coupling reactions lead to the final product. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction typically yields amines.

Scientific Research Applications

2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Amino-o-tolyl)azo]-2,6-xylenol
  • [(4-amino-o-tolyl)azo]naphthalene-1,5-disulphonic acid
  • 7-[(4-amino-o-tolyl)azo]naphthalene-1,3-disulphonic acid

Uniqueness

Compared to similar compounds, 2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability, intense coloration, and specific binding affinities. These characteristics make it particularly valuable in applications requiring high-performance dyes and stains.

Properties

CAS No.

94200-34-7

Molecular Formula

C30H26N8O11S3

Molecular Weight

770.8 g/mol

IUPAC Name

2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C30H26N8O11S3/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

KIPPADFGCVAUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C)S(=O)(=O)O

Origin of Product

United States

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